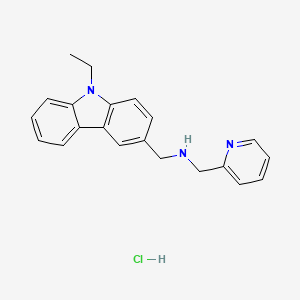

CMP-5 hydrochloride

Description

Properties

IUPAC Name |

1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3.ClH/c1-2-24-20-9-4-3-8-18(20)19-13-16(10-11-21(19)24)14-22-15-17-7-5-6-12-23-17;/h3-13,22H,2,14-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMOFUKBECEABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=N3)C4=CC=CC=C41.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CMP-5 Hydrochloride: A Deep Dive into its Mechanism of Action as a Selective PRMT5 Inhibitor

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CMP-5 hydrochloride has emerged as a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in various cellular processes and a promising target in oncology and immunology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the signaling pathways it modulates.

Core Mechanism: Selective Inhibition of PRMT5

This compound's primary mechanism of action is its direct and selective inhibition of the enzymatic activity of PRMT5.[1][2] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene expression, RNA splicing, DNA damage repair, and signal transduction.

Crucially, this compound exhibits high selectivity for PRMT5, with no significant activity against other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7.[1][2] This specificity is critical for minimizing off-target effects and enhancing the therapeutic window. The inhibitory action of this compound leads to a reduction in the symmetric dimethylation of key PRMT5 substrates, most notably Histone H4 at arginine 3 (H4R3me2s) and Histone H3 at arginine 8 (H3R8me2s).[1]

Key Signaling Pathways and Cellular Processes Modulated by this compound

The inhibition of PRMT5 by this compound instigates a cascade of effects on several critical signaling pathways, leading to its observed anti-proliferative and immunomodulatory activities.

Inhibition of B-Cell Transformation and Lymphoma Growth

This compound has demonstrated significant efficacy in preventing the transformation of B-lymphocytes driven by the Epstein-Barr virus (EBV) and inducing cell death in lymphoma cells, while showing limited toxicity to normal resting B-lymphocytes.[1] This selective toxicity is a key attribute for its potential as an anti-cancer agent.

The proposed mechanism for this anti-lymphoma activity involves the modulation of key signaling pathways that are often dysregulated in B-cell malignancies. Treatment with CMP-5 has been shown to decrease the phosphorylation of Bruton's tyrosine kinase (BTK) and SRC kinase, both of which are critical components of the B-cell receptor (BCR) signaling pathway that promotes cell survival and proliferation.[1]

Furthermore, evidence suggests that PRMT5 inhibition by compounds like CMP-5 can stimulate WNT/β-CATENIN signaling by silencing pathway antagonists, leading to decreased transcription of WNT/β-CATENIN target genes such as CYCLIN D1 and c-MYC, and ultimately enhancing lymphoma cell death.[3]

References

CMP-5 Hydrochloride: A Technical Guide to a Selective PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CMP-5 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document details its mechanism of action, biochemical and cellular activity, and the experimental protocols used to characterize its function. It is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development.

Introduction to PRMT5 and its Role in Disease

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[2][3] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various diseases, particularly cancer.[1][3] Elevated levels of PRMT5 are observed in a wide range of malignancies, including B-cell lymphomas, lung cancer, and breast cancer, often correlating with poor prognosis.[1][4] This has positioned PRMT5 as a promising therapeutic target for the development of novel anti-cancer agents.

This compound: A Selective PRMT5 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PRMT5.[5][6] It effectively blocks the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), a key substrate of PRMT5, without significantly affecting the activity of other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7.[5][6]

Mechanism of Action

This compound exerts its inhibitory effect by targeting the catalytic activity of PRMT5. By preventing the symmetric dimethylation of its substrates, CMP-5 disrupts the downstream signaling pathways that are dependent on PRMT5 function. This leads to the modulation of gene expression and the induction of anti-proliferative and pro-apoptotic effects in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity.

Table 1: In Vitro Biochemical and Cellular Activity of this compound

| Assay Type | Cell Line/Target | IC50 Value | Reference |

| Proliferation | Human Th1 cells | 26.9 μM | [5] |

| Proliferation | Human Th2 cells | 31.6 μM | [5] |

| Proliferation | Mouse Th1 cells | 3.7 μM | --- |

| Proliferation | Mouse Th2 cells | 9.2 μM | --- |

Table 2: Anti-proliferative Activity of CMP-5 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (Treatment Duration) | Reference |

| HTLV-1-infected and ATL cell lines | Adult T-cell Leukemia/Lymphoma | 3.98 to 21.65 μM (120 h) | --- |

| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 32.5 to 92.97 μM (120 h) | --- |

Note: Some IC50 values are reported for the closely related compound CMP5. Further studies are needed to confirm the precise values for this compound.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

PRMT5 Biochemical Assay (Histone Methylation)

This protocol is a representative method for determining the in vitro inhibitory activity of this compound on PRMT5.

Objective: To measure the inhibition of PRMT5-mediated symmetric dimethylation of a histone H4 peptide.

Principle: This assay quantifies the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate by PRMT5. The inhibition of this reaction by CMP-5 is measured.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated histone H4 peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 1 mM DTT)

-

Detection reagents (e.g., AlphaLISA® beads or similar time-resolved fluorescence energy transfer (TR-FRET) reagents)

-

384-well microplate

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the PRMT5/MEP50 enzyme complex and the biotinylated histone H4 peptide substrate to their final working concentrations in the assay buffer.

-

Reaction Initiation: In a 384-well plate, add the PRMT5/MEP50 enzyme, the biotinylated histone H4 peptide substrate, and the serially diluted this compound.

-

Incubation: Initiate the enzymatic reaction by adding SAM. Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes).

-

Reaction Termination: Stop the reaction by adding a suitable stop solution.

-

Detection: Add the detection reagents according to the manufacturer's instructions (e.g., AlphaLISA® acceptor beads and donor beads).

-

Signal Measurement: Read the plate on a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

This protocol outlines a common method for assessing the effect of this compound on the proliferation of cancer cells.

Objective: To determine the concentration-dependent inhibition of cell proliferation by this compound.

Principle: The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells reduce the MTS tetrazolium compound into a colored formazan product that can be quantified by measuring its absorbance.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTS reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. The optimal seeding density will vary between cell lines.

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C, allowing the viable cells to convert the MTS reagent into the formazan product.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the data on a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PRMT5 signaling pathway and a general experimental workflow for evaluating PRMT5 inhibitors.

Caption: PRMT5 Signaling Pathway and CMP-5 Inhibition.

Caption: Experimental Workflow for PRMT5 Inhibitor Evaluation.

Conclusion

This compound is a valuable research tool for investigating the biological functions of PRMT5 and for the preclinical exploration of PRMT5-targeted therapies. Its selectivity and potency make it a suitable probe for dissecting the complex signaling networks regulated by arginine methylation. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully assess its therapeutic potential. This technical guide provides a foundational resource to support these ongoing research and development efforts.

References

- 1. PRMT5 function and targeting in cancer [cell-stress.com]

- 2. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Downstream Effects of CMP-5 Hydrochloride on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream effects of CMP-5 hydrochloride on gene expression. As a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), this compound offers a valuable tool for investigating the role of PRMT5 in cellular processes and as a potential therapeutic agent. This document outlines the core mechanisms of action, summarizes the impact on global gene expression and specific signaling pathways, and provides detailed experimental protocols for researchers.

Core Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the enzymatic activity of PRMT5. PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. A key substrate of PRMT5 is histone H4 at arginine 3 (H4R3), and the resulting symmetric dimethylation (H4R3me2s) is generally associated with transcriptional repression.

This compound selectively blocks the methyltransferase activity of PRMT5, leading to a reduction in H4R3me2s levels. This inhibition of a repressive histone mark can subsequently lead to the reactivation of PRMT5 target genes. Furthermore, PRMT5 methylates various non-histone proteins involved in essential cellular processes such as RNA splicing, DNA damage repair, and signal transduction. By inhibiting PRMT5, this compound can induce widespread changes in these pathways.

Impact on Global Gene Expression and Key Signaling Pathways

Inhibition of PRMT5 by compounds like this compound leads to significant alterations in the transcriptome. The primary downstream effects include widespread changes in alternative splicing and the modulation of key signaling pathways critical for cell proliferation and survival.

Widespread Alterations in RNA Splicing

A predominant effect of PRMT5 inhibition is the disruption of normal RNA splicing. PRMT5 is known to methylate components of the spliceosome machinery. Inhibition of PRMT5 leads to global changes in alternative splicing events, with a notable increase in intron retention. These splicing defects can lead to the production of non-functional proteins or trigger nonsense-mediated decay of transcripts, ultimately contributing to the anti-proliferative effects of PRMT5 inhibitors.

Cell Cycle Regulation and Proliferation

PRMT5 plays a crucial role in regulating the cell cycle. Consequently, treatment with PRMT5 inhibitors like this compound frequently results in cell cycle arrest. This is often accompanied by changes in the expression of key cell cycle regulators. For instance, in some cellular contexts, the inhibition of PRMT5 can lead to the upregulation of cyclin-dependent kinase inhibitors (e.g., p21) and downregulation of cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression.

Modulation of the p53 Signaling Pathway

In cancer cells with wild-type p53, PRMT5 inhibition has been shown to activate the p53 tumor suppressor pathway. This can occur through various mechanisms, including the altered splicing of MDM4, a negative regulator of p53. The resulting activation of p53 can induce apoptosis and cell cycle arrest, contributing to the anti-tumor effects of PRMT5 inhibitors.

Impact on c-Myc Signaling

The oncoprotein c-Myc is a critical downstream effector of PRMT5 signaling. PRMT5 can repress the expression of several c-Myc target genes. Therefore, inhibition of PRMT5 with this compound is expected to de-repress these target genes, leading to their increased expression. Some studies suggest that PRMT5 inhibition may also affect c-Myc at the translational level.

DNA Damage Response

PRMT5 is implicated in the DNA damage response pathway. Inhibition of PRMT5 has been shown to decrease the expression of key DNA repair kinases such as ATM and ATR. This can sensitize cancer cells to DNA-damaging agents, suggesting a potential for combination therapies.

mTOR Signaling Pathway

Upregulation of the mTOR (mechanistic target of rapamycin) signaling pathway has been identified as a potential mechanism of resistance to PRMT5 inhibitors. This suggests a complex interplay between PRMT5 and this key metabolic and cell growth pathway.

Quantitative Data on Gene Expression Changes

While specific quantitative RNA-sequencing or microarray data for this compound is not yet widely published, the following tables summarize the expected changes in gene expression based on studies with other potent and selective PRMT5 inhibitors. These tables provide a framework for the anticipated downstream effects.

Table 1: Representative Gene Categories Affected by PRMT5 Inhibition

| Gene Category | Expected Expression Change | Representative Genes |

| Cell Cycle Inhibitors | Upregulated | CDKN1A (p21), CDKN2C (p18), PTEN |

| Cell Cycle Progression | Downregulated | Cyclins (e.g., CCNE1, CCNA2), CDKs (e.g., CDK2, CDK4) |

| Apoptosis Regulators | Modulated | BCL2 family members, Caspases |

| Splicing Factors | Modulated | SRSF1, components of the U snRNP complex |

| DNA Repair | Downregulated | ATM, ATR |

| c-Myc Repressed Targets | Upregulated | Various |

| PD-L1 (CD274) | Upregulated (in some contexts) | CD274 |

Table 2: Impact of PRMT5 Inhibition on Cellular Processes

| Cellular Process | Effect of PRMT5 Inhibition |

| Cell Proliferation | Decreased |

| Apoptosis | Increased |

| Cell Cycle | Arrest (often at G1 or G2/M) |

| Alternative Splicing | Widespread changes, increased intron retention |

| Sensitivity to DNA Damaging Agents | Increased |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the downstream effects of this compound on gene expression.

Cell Culture and Treatment

-

Cell Line Selection: Choose appropriate cell lines for the study (e.g., lymphoma, lung cancer, or other cancer cell lines with known PRMT5 dependency).

-

Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Store at -20°C or -80°C.

-

Treatment: Seed cells at an appropriate density and allow them to attach overnight. The following day, treat the cells with various concentrations of this compound (a typical starting range could be 1-10 µM, but should be optimized for the specific cell line) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

RNA Extraction and Sequencing

-

Cell Lysis and RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol or a column-based kit). Extract total RNA according to the manufacturer's protocol.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

-

Library Preparation: Prepare RNA sequencing libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis

-

Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the trimmed reads to the appropriate reference genome (e.g., human hg38 or mouse mm10) using a splice-aware aligner such as STAR.

-

Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

-

Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and vehicle-treated samples. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

-

Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or GSEA to identify significantly enriched biological processes and pathways.

-

Splicing Analysis: Use specialized tools like rMATS or MAJIQ to identify and quantify differential alternative splicing events from the RNA-seq data.

Visualizations

The following diagrams illustrate key signaling pathways and workflows related to the action of this compound.

Caption: Mechanism of this compound action on histone methylation.

Caption: Key downstream signaling pathways affected by this compound.

Caption: Experimental workflow for analyzing gene expression changes.

CMP-5 Hydrochloride: A Technical Guide to its Role in Histone Methylation and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMP-5 hydrochloride is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This enzyme plays a critical role in various cellular processes through the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous diseases, particularly cancer. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its specific effects on histone methylation, and its impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting PRMT5.

Introduction

Protein arginine methylation is a crucial post-translational modification that modulates protein function and signal transduction. The Protein Arginine Methyltransferase (PRMT) family of enzymes catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues within proteins. PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications, including the symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s) and arginine 8 on histone H3 (H3R8me2s).[1][2] These histone marks are generally associated with transcriptional repression.[2]

This compound has emerged as a valuable chemical probe to investigate the biological functions of PRMT5 and as a potential therapeutic agent. It is a cell-permeable carbazole-based compound that selectively inhibits PRMT5 without significantly affecting other PRMTs like PRMT1, PRMT4, and PRMT7.[3][4] This selectivity makes it a powerful tool for dissecting the specific roles of PRMT5 in cellular processes.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of PRMT5. It occupies the catalytic site of human PRMT5, thereby blocking the transfer of methyl groups from SAM to its substrates.[4] This inhibition leads to a global reduction in symmetric arginine dimethylation on both histone and non-histone proteins.

A primary and well-characterized consequence of PRMT5 inhibition by CMP-5 is the reduction of symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s).[3][5] The H4R3me2s mark is known to recruit factors such as DNMT3A, a DNA methyltransferase, coupling histone and DNA methylation in the process of gene silencing.[6] By preventing the formation of this repressive mark, CMP-5 can lead to the reactivation of tumor suppressor genes.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound in various experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Th1 cell proliferation) | 26.9 µM | Human Th1 cells | [3] |

| IC50 (Th2 cell proliferation) | 31.6 µM | Human Th2 cells | [3] |

| Proliferation Inhibition (Th1 cells, 40 µM) | 43% | Human Th1 cells | [3] |

| Proliferation Inhibition (Th2 cells, 40 µM) | 9% | Human Th2 cells | [3] |

| Proliferation Inhibition (Mouse Th1 cells, 25 µM) | 91% | Mouse Th1 cells | [3] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Concentration | Effect | Cell Line/System | Duration | Reference |

| 40 µM | Decreased p-BTK and pY(416)SRC expression | 60A cells | 24 hours | [3] |

| 40 µM | Blocked symmetric dimethylation of S2Me-H4R3 & S2Me-H3R8 | Lymphoblastoid cell lines | Not specified | [4] |

| 0-100 µM | Selective toxicity to lymphoma cells | Lymphoma cells | 24-72 hours | [3] |

Signaling Pathways

Inhibition of PRMT5 by this compound significantly impacts cellular signaling pathways, particularly those crucial for the survival and proliferation of cancer cells, such as B-cell lymphomas. PRMT5 is often upregulated in these malignancies and is involved in a positive feedback loop with the PI3K/AKT signaling pathway. Furthermore, PRMT5 activity is linked to the B-cell receptor (BCR) signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro PRMT5 Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the methyltransferase activity of PRMT5 in a cell-free system.

Materials:

-

Recombinant human PRMT5-MEP50 complex

-

Histone H4 peptide (substrate)

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the diluted this compound or DMSO (vehicle control).

-

Add the recombinant PRMT5-MEP50 complex to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the histone H4 peptide and ³H-SAM.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., B-cell lymphoma cell line)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for Histone Methylation

This protocol details the detection of changes in histone methylation marks upon treatment with this compound.

Materials:

-

Cells treated with this compound or vehicle control

-

Histone extraction buffer

-

SDS-PAGE gels (e.g., 15% acrylamide) and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H4R3me2s, anti-total Histone H4)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Extract histones from the treated and control cells.

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H4R3me2s) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a total histone (e.g., anti-total Histone H4) as a loading control.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound.

Conclusion

This compound is a specific and potent inhibitor of PRMT5, making it an invaluable tool for studying the roles of symmetric arginine dimethylation in health and disease. Its ability to modulate histone methylation and impact key signaling pathways highlights its potential as a therapeutic agent, particularly in the context of cancer. The data and protocols presented in this guide are intended to support the scientific community in further exploring the multifaceted activities of this compound and accelerating the development of novel epigenetic therapies.

References

- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Structural insights into protein arginine symmetric dimethylation by PRMT5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Symmetric dimethylation on histone H4R3 associates with histone deacetylation to maintain properly polarized cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of CMP-5 Hydrochloride Binding to PRMT5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology and other diseases. Its role in critical cellular processes, including transcriptional regulation, RNA splicing, and signal transduction, makes it a focal point for inhibitor development. CMP-5 hydrochloride is a potent and selective inhibitor of PRMT5. This guide provides a comprehensive technical overview of the structural and functional aspects of this compound's interaction with PRMT5, including quantitative binding data, detailed experimental methodologies, and an exploration of the associated signaling pathways.

Introduction to PRMT5 and this compound

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating gene expression, cell differentiation, and DNA repair.[2] Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][3]

This compound is a small molecule inhibitor designed to target PRMT5.[4][5] It has demonstrated potent and selective inhibition of PRMT5's methyltransferase activity, showing promise in preclinical studies.[3][6] Understanding the precise mechanism of how this compound binds to and inhibits PRMT5 is critical for the development of more effective and specific next-generation inhibitors.

Quantitative Analysis of this compound Binding to PRMT5

The inhibitory activity of this compound against PRMT5 has been quantified in various cellular contexts. The following table summarizes the key quantitative data available.

| Parameter | Cell Line/System | Value | Reference |

| IC50 | Human Th1 cells | 26.9 μM | [3] |

| IC50 | Human Th2 cells | 31.6 μM | [3] |

Note: The IC50 values indicate the concentration of this compound required to inhibit 50% of the PRMT5 activity in the respective cell types. The slight difference in potency between Th1 and Th2 cells suggests potential cell-type-specific factors that may influence the inhibitor's efficacy.

Structural Basis of this compound Interaction with PRMT5

While a specific co-crystal structure of this compound bound to PRMT5 is not publicly available, based on its classification as a potent and selective inhibitor, it is understood to occupy the catalytic site of the enzyme.[7][8][9] PRMT5 inhibitors typically function in one of several ways: by competing with the S-adenosylmethionine (SAM) cofactor, by blocking the substrate-binding pocket, or through allosteric modulation.[10] Given that many potent PRMT5 inhibitors are SAM-competitive, it is highly probable that this compound also binds within the SAM-binding pocket, preventing the natural methyl donor from accessing the active site.

To visualize the general architecture of PRMT5, the crystal structure of human PRMT5 in complex with its binding partner MEP50 (PDB ID: 4GQB) provides a valuable reference.[2] This structure reveals a hetero-octameric complex where the N-terminal domain of PRMT5 interacts with the seven-bladed β-propeller structure of MEP50.[2][7] The catalytic core of PRMT5 is composed of a Rossmann fold and a β-barrel, which together form the binding sites for both the SAM cofactor and the substrate.[2]

Key Signaling Pathways Modulated by PRMT5 Inhibition

Inhibition of PRMT5 by this compound can impact several downstream signaling pathways that are critical for cell proliferation, survival, and differentiation.

WNT/β-catenin and AKT/GSK3β Signaling

PRMT5 has been shown to promote the survival of lymphoma cells by activating WNT/β-catenin and AKT/GSK3β signaling pathways.[11] Inhibition of PRMT5 with CMP-5 leads to the de-repression of WNT antagonists and a decrease in the levels of active phospho-AKT and inactive phospho-GSK3β.[11] This, in turn, reduces the transcription of WNT/β-catenin target genes such as CYCLIN D1, c-MYC, and SURVIVIN, ultimately leading to lymphoma cell death.[11]

Caption: PRMT5's role in WNT/β-catenin and AKT/GSK3β signaling.

PI3K/AKT/mTOR and ERK Signaling Pathways

PRMT5 is also known to regulate the PI3K/AKT/mTOR and ERK signaling pathways.[10][12] It can promote the expression of key components of these pathways, such as FGFR3, leading to increased cell growth and metastasis.[10] Inhibition of PRMT5 can therefore lead to the downregulation of these pro-survival pathways.[13][14]

Caption: PRMT5's influence on the PI3K/AKT/mTOR and ERK pathways.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. The following are detailed methodologies for key experiments used to characterize the binding of this compound to PRMT5.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for the interaction between this compound and PRMT5.

Materials:

-

Biacore T200 or similar SPR instrument

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl)

-

Recombinant human PRMT5/MEP50 complex

-

This compound

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization buffer (10 mM Sodium Acetate, pH 5.0)

Procedure:

-

Sensor Chip Preparation:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

-

Ligand Immobilization:

-

Inject a solution of PRMT5/MEP50 complex (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve a target immobilization level of ~10,000 Resonance Units (RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

A reference flow cell is prepared similarly but without the protein immobilization to subtract non-specific binding.

-

-

Analyte Binding Analysis:

-

Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 10 µM).

-

Inject each concentration of this compound over the PRMT5-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

-

Allow for dissociation in running buffer for a defined time (e.g., 600 seconds).

-

-

Data Analysis:

-

Subtract the reference flow cell sensorgram from the active flow cell sensorgram to obtain the specific binding response.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine kon, koff, and KD.

-

Caption: A conceptual workflow for SPR analysis.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-PRMT5 interaction.

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

-

Recombinant human PRMT5/MEP50 complex

-

This compound

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

Procedure:

-

Sample Preparation:

-

Dialyze the PRMT5/MEP50 complex against the dialysis buffer overnight at 4°C to ensure buffer matching.

-

Dissolve this compound in the final dialysis buffer.

-

Determine the accurate concentrations of both the protein and the ligand using a suitable method (e.g., UV-Vis spectroscopy).

-

-

ITC Experiment Setup:

-

Load the sample cell (e.g., 200 µL) with the PRMT5/MEP50 solution (e.g., 10-20 µM).

-

Load the injection syringe (e.g., 40 µL) with the this compound solution (e.g., 100-200 µM).

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform an initial small injection (e.g., 0.4 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the binding data.

-

Fit the corrected data to a suitable binding model (e.g., one-site binding model) to obtain KD, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

-

Conclusion

This compound is a valuable tool for studying the function of PRMT5 and serves as a promising lead compound for the development of novel therapeutics. While direct structural evidence of its binding mode is still forthcoming, the available quantitative data and our understanding of PRMT5's structure and function provide a strong foundation for further investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own structural and functional analyses of this compound and other PRMT5 inhibitors. A deeper understanding of these interactions at a molecular level will undoubtedly accelerate the development of targeted therapies for a range of diseases.

References

- 1. cmp5 [PMID: 25742700] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of the human PRMT5:MEP50 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

CMP-5 hydrochloride's potential as a serotonin receptor antagonist

Disclaimer: Initial research into "CMP-5 hydrochloride" as a serotonin receptor antagonist did not yield direct supporting evidence in the public scientific literature. The primary described function of this compound is as a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] While the serotonergic system is a target for some anthelmintics, and PRMT5 has been shown to regulate a tyramine receptor that modulates serotonin-stimulated behaviors in C. elegans, a direct function of this compound as a serotonin receptor antagonist is not established.[3][4]

This guide will, therefore, provide a comprehensive overview of serotonin receptors and the broader class of serotonin receptor antagonists, a topic of significant interest in drug development.

Introduction to the Serotonergic System

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial monoamine neurotransmitter that plays a regulatory role in a vast array of physiological processes.[5] Synthesized from the amino acid tryptophan, serotonin is involved in mood, sleep, appetite, cognition, and memory.[3][5] Dysregulation of the serotonergic system is implicated in numerous pathological conditions, including depression, anxiety disorders, schizophrenia, and migraines.[6] The diverse effects of serotonin are mediated by a large family of 5-HT receptors, which are the targets for a wide range of therapeutic drugs, including many antidepressants, antipsychotics, and antiemetics.[5]

Classification of Serotonin Receptors

The 5-HT receptors are categorized into seven distinct families (5-HT1 to 5-HT7), encompassing at least 14 subtypes.[6] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G protein-coupled receptors (GPCRs).[5][6] This structural diversity underlies their ability to couple to various intracellular signaling cascades, leading to either excitatory or inhibitory responses.[5]

| Receptor Family | Subtypes | Primary Signaling Mechanism |

| 5-HT1 | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F | Coupled to Gi/o, leading to inhibition of adenylyl cyclase and a decrease in cAMP levels.[2] |

| 5-HT2 | 5-HT2A, 5-HT2B, 5-HT2C | Coupled to Gq/11, activating phospholipase C (PLC), which increases IP3 and DAG levels.[2][7] |

| 5-HT3 | - | Ligand-gated ion channel; its activation leads to rapid depolarization of the neuron. |

| 5-HT4 | - | Coupled to Gs, stimulating adenylyl cyclase and increasing cAMP production. |

| 5-HT5 | 5-HT5A, 5-HT5B | Coupled to Gi/o, inhibiting adenylyl cyclase. |

| 5-HT6 | - | Coupled to Gs, activating adenylyl cyclase. |

| 5-HT7 | - | Coupled to Gs, leading to an increase in cAMP levels.[8] |

Signaling Pathways of Serotonin Receptors

The activation of 5-HT receptors initiates intracellular signaling cascades that ultimately determine the cellular response. The primary pathways involve the modulation of second messengers like cyclic AMP (cAMP) and inositol trisphosphate (IP3).

Serotonin Receptor Antagonists: Mechanisms and Applications

Serotonin receptor antagonists are drugs that bind to 5-HT receptors but do not provoke the normal biological response.[9] Their therapeutic effect comes from blocking the binding of endogenous serotonin. These antagonists are a cornerstone in the treatment of various disorders. For example, 5-HT2A receptor antagonists like risperidone and olanzapine are effective antipsychotics, while 5-HT3 receptor antagonists such as ondansetron are widely used to prevent nausea and vomiting, particularly in patients undergoing chemotherapy.[10]

Quantitative Data on Selected Serotonin Receptor Antagonists

The affinity of an antagonist for its receptor is a critical determinant of its potency. This is typically measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Compound | Receptor Target(s) | Ki (nM) | Therapeutic Class |

| Risperidone | 5-HT2A, D2 | 5.9 (5-HT2A) | Atypical Antipsychotic |

| Olanzapine | 5-HT2A, D2 | 4 (5-HT2A) | Atypical Antipsychotic |

| Ketanserin | 5-HT2A | 2.5 | Antihypertensive |

| Ondansetron | 5-HT3 | ~1 | Antiemetic |

| Vortioxetine | 5-HT3A, 5-HT7, SERT | 3.7 (5-HT3A) | Antidepressant |

| Clozapine | 5-HT2A, D2, M1 | 4 (5-HT2A) | Atypical Antipsychotic |

Note: Ki values can vary depending on the experimental conditions and tissue source.

Key Experimental Protocols for Studying Serotonin Receptor Antagonists

The characterization of a potential serotonin receptor antagonist involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects.

1. Radioligand Binding Assay

This is a fundamental technique to determine the affinity of a compound for a specific receptor.

-

Objective: To quantify the binding of a test compound (antagonist) to a specific 5-HT receptor subtype by measuring the displacement of a radiolabeled ligand.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the target 5-HT receptor are prepared from cultured cells or tissue homogenates.

-

Incubation: The membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., ³H-ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

2. Functional Assays (e.g., Calcium Mobilization Assay for 5-HT2A Receptors)

Functional assays are crucial to determine whether a compound acts as an antagonist, agonist, or inverse agonist.

-

Objective: To measure the ability of a test compound to block the intracellular signaling cascade initiated by an agonist (e.g., serotonin).

-

Methodology:

-

Cell Culture: Cells stably expressing the target receptor (e.g., HEK293 cells with the 5-HT2A receptor) are cultured.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of the test antagonist.

-

Agonist Stimulation: A fixed concentration of a 5-HT agonist (e.g., serotonin) is added to stimulate the receptor.

-

Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR).

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified to determine its potency (IC50).

-

Conclusion and Future Directions

The study of serotonin receptor antagonists remains a vibrant and critical area of pharmacology and drug development. The complexity of the serotonergic system, with its numerous receptor subtypes and intricate signaling networks, offers a wealth of opportunities for the development of more selective and effective therapeutics. Future research will likely focus on developing antagonists with improved subtype selectivity to minimize off-target effects, as well as exploring the therapeutic potential of targeting less-studied 5-HT receptors. The continued elucidation of the precise roles of different 5-HT receptor subtypes in both normal physiology and disease will undoubtedly pave the way for novel treatments for a wide range of disorders.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Protein Arginine Methyltransferase PRMT-5 Regulates SER-2 Tyramine Receptor-Mediated Behaviors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The nematode serotonin-gated chloride channel MOD-1: A novel target for anthelmintic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemical properties of successful central nervous system drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A common structural model for central nervous system drugs and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anthelmintic Potential of CMP-5 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of anthelmintic resistance necessitates the discovery and development of novel chemical entities with unique modes of action. Substituted carbazoles have recently emerged as a promising new class of anthelmintic agents. This technical guide provides an in-depth overview of the anthelmintic properties of CMP-5 hydrochloride, a representative compound from this novel class. This compound, identified as 1-(9-Ethyl-9H-carbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine dihydrochloride, has demonstrated significant efficacy against parasitic nematodes in preclinical studies. This document will detail its in vitro and in vivo activities, provide comprehensive experimental protocols for its evaluation, and discuss its putative mechanism of action.

Chemical Identity

It is critical to distinguish the anthelmintic agent this compound from a similarly named compound, CMP-5, which is known as a PRMT5 inhibitor with applications in oncology. These are distinct molecules with different chemical structures and biological activities.

| Feature | This compound (Anthelmintic) |

| Chemical Name | 1-(9-Ethyl-9H-carbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine dihydrochloride |

| CAS Number | 2309409-79-6 |

| Molecular Formula | C₂₁H₂₁N₃ · 2HCl |

| Molecular Weight | 388.33 g/mol |

| Primary Biological Activity | Anthelmintic |

Quantitative Anthelmintic Efficacy

This compound and its analogues have been evaluated for their in vitro efficacy against the ovine gastrointestinal nematode Haemonchus contortus. The primary endpoint for these studies was the complete inhibition of larval motility (EC₁₀₀).

| Compound | In Vitro Efficacy (EC₁₀₀) against H. contortus | In Vivo Efficacy against H. polygyrus (% Reduction in Fecal Egg Count) |

| This compound | 5 µM[1] | Data not available |

| Lead Carbazole 1 | 2.5 µM[2][3][4] | Not reported |

| Analogue 39 | 0.625 µM[2][3][4] | Active (specific % reduction not detailed in abstract)[2][3][4] |

| Analogues 19, 21, 41, 42 | 1.25 µM[2][3][4] | Not reported |

Experimental Protocols

In Vitro Larval Motility Assay against Haemonchus contortus

This protocol is adapted from the methodologies described in the primary literature for the evaluation of substituted carbazoles[2][3][4].

1. Parasite Preparation:

-

Haemonchus contortus third-stage larvae (L3) are obtained from fecal cultures of experimentally infected sheep.

-

L3 larvae are exsheathed by incubation in a solution of sodium hypochlorite.

-

The exsheathed L3 (xL3) are washed multiple times in sterile saline and then suspended in a culture medium (e.g., Luria-Bertani broth) supplemented with antibiotics.

2. Assay Procedure:

-

The assay is conducted in a 96-well microtiter plate format.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to achieve the desired test concentrations.

-

A suspension of approximately 50-100 xL3 larvae is added to each well of the microtiter plate.

-

The test compound dilutions are added to the wells to achieve the final desired concentrations. Control wells containing solvent only (negative control) and a known anthelmintic (positive control) are included.

-

The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.

-

Larval motility is assessed at regular intervals (e.g., 24, 48, and 72 hours) under an inverted microscope.

-

The EC₁₀₀ is determined as the lowest concentration of the compound at which 100% of the larvae are immobile.

In Vivo Efficacy Assay against Heligmosomoides polygyrus

This protocol is based on the in vivo studies of carbazole analogues described by Rennison et al. (2016)[2][3][4].

1. Animal Model and Infection:

-

Male C57BL/6 mice are used as the host animal model.

-

Mice are orally infected with approximately 200 third-stage larvae (L3) of Heligmosomoides polygyrus.

-

The infection is allowed to establish for a period of 7-10 days.

2. Treatment and Monitoring:

-

Infected mice are randomly assigned to treatment and control groups.

-

This compound is formulated in a suitable vehicle for oral administration.

-

The treatment group receives a defined dose of this compound, while the control group receives the vehicle only.

-

Fecal samples are collected from each mouse at specified time points post-treatment (e.g., day 3, 5, and 7).

-

Fecal egg counts (FEC) are performed using a standard parasitological technique (e.g., McMaster method) to determine the number of eggs per gram of feces.

3. Efficacy Calculation:

-

The percentage reduction in fecal egg count is calculated for the treatment group relative to the control group.

-

At the end of the study, mice may be euthanized, and the number of adult worms in the small intestine can be counted to determine the reduction in worm burden.

Putative Mechanism of Action

The precise molecular target and mechanism of action for this compound in helminths have not yet been elucidated. However, based on the known biological activities of other carbazole derivatives, a potential mechanism can be proposed. Carbazoles are known to interact with various biological targets, including enzymes and receptors. In the context of anthelmintic activity, it is plausible that this compound acts on the neuromuscular system of the parasite, leading to the observed paralysis in the in vitro assays.

Potential targets could include:

-

Ion Channels: Disruption of ion channel function is a common mechanism for many anthelmintics, leading to either spastic or flaccid paralysis.

-

Neurotransmitter Receptors: Interference with neurotransmitter signaling, such as at nicotinic acetylcholine receptors, can lead to paralysis.

-

Tubulin Polymerization: While a hallmark of benzimidazoles, disruption of microtubule formation is a potential, though less likely, mechanism.

Further research, including target-based screening and molecular docking studies, is required to definitively identify the mechanism of action of this novel class of anthelmintics.

Conclusion

This compound represents a promising lead compound from the novel carbazole class of anthelmintics. Its potent in vitro activity against Haemonchus contortus warrants further investigation and optimization. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and its analogues. Elucidation of its precise mechanism of action will be a critical next step in the development of this compound as a potential new treatment for parasitic nematode infections, addressing the urgent need for new anthelmintics in the face of growing resistance.

References

- 1. Variation in anthelmintic responses are driven by genetic differences among diverse C. elegans wild strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses and anthelmintic activity of alkyl 5(6)-(substituted-carbamoyl)- and 5(6)-(disubstituted-carbamoyl)benzimidazole-2-carbamates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anthelmintic Properties of Essential Oils to Control Gastrointestinal Nematodes in Sheep—In Vitro and In Vivo Studies [mdpi.com]

Methodological & Application

Application Notes and Protocols for CMP-5 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[3][4] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a promising target for therapeutic intervention. CMP-5 has been shown to selectively inhibit PRMT5 over other PRMTs and demonstrates cytotoxic effects in cancer cell lines.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of CMP-5 against PRMT5 and its effects on various cell lines.

Table 1: In Vitro Enzymatic Inhibition of PRMT5 by a CMP-5 Analog

| Compound | Assay Type | IC50 (nM) | Reference |

| 11-9F (CMP-5 analog) | MTase-Glo | 183 | [5] |

Table 2: Cellular Activity of CMP-5

| Cell Line | Assay Type | Parameter | Value (µM) | Treatment Conditions | Reference |

| Human Th1 Cells | Proliferation | IC50 | 26.9 | 24 hours | [1] |

| Human Th2 Cells | Proliferation | IC50 | 31.6 | 24 hours | [1] |

| Lymphoma Cells | Cytotoxicity | Effective Conc. | 0-100 | 24-72 hours | [1] |

| Acute-type ATL patient cells | Cytotoxicity | IC50 | 23.94–33.12 | 120 hours |

Signaling Pathway

The PRMT5 signaling pathway is a complex network that influences numerous cellular functions. PRMT5, in complex with its binding partner MEP50 (Methylosome Protein 50), symmetrically dimethylates arginine residues on a variety of substrates. This post-translational modification can impact gene expression through histone methylation (e.g., H4R3me2s, H3R8me2s), modulate signal transduction pathways such as AKT and ERK, and regulate RNA splicing. Inhibition of PRMT5 by this compound blocks these downstream effects, leading to anti-proliferative and pro-apoptotic outcomes in cancer cells.

Caption: PRMT5 Signaling Pathway and Inhibition by CMP-5.

Experimental Protocols

In Vitro PRMT5 Enzymatic Assay (Radiometric)

This protocol is adapted from standard radiometric methyltransferase assays and is suitable for determining the IC50 of this compound.

a. Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (substrate)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100[6]

-

6X SDS-PAGE loading buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Scintillation fluid and counter

b. Experimental Workflow:

Caption: Radiometric PRMT5 Enzymatic Assay Workflow.

c. Procedure:

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Recombinant PRMT5/MEP50 (e.g., 10 nM)

-

Histone H4 peptide (e.g., 5 µM)

-

Varying concentrations of this compound or DMSO (vehicle control)

-

Assay Buffer to the final volume.

-

-

Pre-incubate the mixture at 30°C for 15 minutes.

-

Initiate the reaction by adding [³H]-SAM (e.g., 1 µM).

-

Incubate the reaction at 30°C for 60-90 minutes.[6]

-

Stop the reaction by adding 6X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[7]

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Visualize the methylated substrate by autoradiography.

-

Quantify the band intensity to determine the percentage of inhibition at each CMP-5 concentration and calculate the IC50 value.

Cell Proliferation Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

a. Materials:

-

Lymphoma cell line (e.g., Ramos, Granta-519)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

b. Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound (e.g., 0-100 µM) or DMSO as a vehicle control.[1]

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.[1]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark at room temperature for 2-4 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Histone Methylation

This protocol is for detecting the levels of symmetric dimethylarginine on histone H4 at arginine 3 (H4R3me2s), a direct target of PRMT5.

a. Materials:

-

Lymphoma cell line

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H4R3me2s, anti-Histone H4 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

b. Procedure:

-

Seed cells and treat with various concentrations of this compound for 24-48 hours.

-

Harvest the cells and lyse them using ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H4R3me2s antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-Histone H4 antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of H4R3me2s.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of this compound. These assays are essential for characterizing its inhibitory potency against PRMT5 and its functional effects on cancer cells. Researchers can adapt these protocols to their specific cell lines and experimental conditions. The data generated from these assays will contribute to a better understanding of the therapeutic potential of PRMT5 inhibitors like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. PRMT5 function and targeting in cancer [cell-stress.com]

- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and biochemical study of human PRMT5 and its peptide–competitive MTA–synergistic small molecule inhibitors for cancer therapeutics [morressier.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. mdanderson.org [mdanderson.org]

Application Notes and Protocols for CMP-5 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is a crucial enzyme involved in various cellular processes, including signal transduction, RNA splicing, and the regulation of gene expression through histone methylation.[1][2] Its overexpression has been implicated in numerous cancers, making it a promising target for therapeutic development.[2][3][4] These application notes provide detailed protocols for determining the optimal concentration of this compound in cell culture for various assays and elucidating its mechanism of action.

Mechanism of Action

This compound selectively inhibits the methyltransferase activity of PRMT5, leading to a reduction in symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] A key substrate of PRMT5 is Histone H4 Arginine 3 (H4R3); CMP-5 selectively blocks the S2Me-H4R3 mark.[2][3] By inhibiting PRMT5, CMP-5 can modulate the expression of genes involved in cell proliferation, cell cycle, and apoptosis.[2][4] Notably, PRMT5 has been shown to regulate signaling pathways critical for cancer progression, such as the EGFR/Akt/GSK3β and ERK1/2 pathways.[3][4]

Data Presentation: Optimal Concentrations of this compound

The optimal concentration of this compound is cell-line and assay-dependent. The following table summarizes effective concentrations and IC50 values from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line Type | Assay | Effective Concentration Range | IC50 Value | Reference |

| Lymphoma Cells | Toxicity | 0 - 100 µM | Not Specified | [2][3] |

| Normal Resting B Lymphocytes | Toxicity | Limited toxicity even at high concentrations | Not Specified | [2][3] |

| 60A Cells (B-cell line) | p-BTK and pY(416)SRC expression | 40 µM | Not Specified | [2][3] |

| Human Th1 Cells | Proliferation Inhibition | 0 - 40 µM | 26.9 µM | [2][3] |

| Human Th2 Cells | Proliferation Inhibition | 0 - 40 µM | 31.6 µM | [2][3] |

| Mouse Th1 Cells | Proliferation Inhibition | 25 µM (91% inhibition) | Not Specified | [2][3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[5][6]

Materials:

-

This compound

-

Target cells

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve CMP-5).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, apoptotic, and necrotic cells following treatment with this compound.[7][8]

Materials:

-

This compound

-

Target cells

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the expression and phosphorylation of proteins in signaling pathways affected by this compound.

Materials:

-

This compound

-

Target cells

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PRMT5, anti-phospho-EGFR, anti-phospho-Akt, anti-phospho-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Caption: PRMT5 Signaling Pathway Inhibition by CMP-5.

Caption: Key Experimental Workflows.

References

- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 function and targeting in cancer [cell-stress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

CMP-5 hydrochloride solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its dysregulation has been implicated in several cancers, making it a promising target for therapeutic intervention. These application notes provide detailed information on the solubility of this compound in various solvents, protocols for its use in experimental settings, and an overview of the signaling pathways it modulates.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₂ClN₃ |

| Molecular Weight | 351.87 g/mol |

| Appearance | White to off-white solid |

Solubility

The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. Below is a summary of its known solubility in common laboratory solvents.

| Solvent | Concentration | Notes |

| DMSO (Dimethyl Sulfoxide) | ≥ 40 mg/mL | A stock solution of 40 mg/mL in DMSO can be readily prepared. Some sources indicate solubility up to 60 mg/mL for the dihydrochloride salt. |

| Water | Limited | Solubility in aqueous solutions is expected to be low. |

| Ethanol | Limited | Solubility in ethanol is expected to be low. |

| PBS (Phosphate-Buffered Saline) | Limited | Solubility in PBS is expected to be low. |